(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a ureido group and a chlorophenyl group. The unique structure of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid typically involves the following steps:
Formation of the Ureido Intermediate: The reaction begins with the formation of the ureido intermediate by reacting 3-chlorophenyl isocyanate with aniline under controlled conditions.
Borylation: The ureido intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods: Industrial production of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, leading to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: Phenyl derivatives.
Scientific Research Applications
(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological studies, particularly in the detection of biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst. This interaction facilitates the transfer of the aryl group from the boronic acid to the halide, resulting in the formation of a new carbon-carbon bond. The ureido and chlorophenyl groups provide additional functionalization, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.
4-Chlorophenylboronic Acid: Similar to (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid but lacks the ureido group.
3-Formylphenylboronic Acid: Contains a formyl group instead of the ureido group.
Uniqueness: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is unique due to the presence of both the ureido and chlorophenyl groups, which provide additional functionalization and reactivity compared to simpler boronic acids. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
CAS No. |
832694-87-8 |
---|---|
Molecular Formula |
C13H12BClN2O3 |
Molecular Weight |
290.51 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BClN2O3/c15-10-2-1-3-12(8-10)17-13(18)16-11-6-4-9(5-7-11)14(19)20/h1-8,19-20H,(H2,16,17,18) |
InChI Key |
YLKFFDKPNONIKG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.